molecular formula C10H14ClN3O2 B2586818 4-chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone CAS No. 40818-72-2

4-chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone

Cat. No.: B2586818
CAS No.: 40818-72-2
M. Wt: 243.69
InChI Key: SROYPHPASRPYKZ-UHFFFAOYSA-N
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Description

4-chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a chloro group, an ethyl group, and a morpholino group attached to a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone typically involves the reaction of 4-chloro-2-ethyl-3(2H)-pyridazinone with morpholine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a bioactive molecule.

    Industry: It is explored for its use in the development of agrochemicals, such as herbicides and pesticides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of 4-chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-ethyl-3(2H)-pyridazinone: Lacks the morpholino group but shares the pyridazinone core structure.

    5-morpholino-3(2H)-pyridazinone: Lacks the chloro and ethyl groups but contains the morpholino group.

    2-ethyl-5-morpholino-3(2H)-pyridazinone: Lacks the chloro group but contains the ethyl and morpholino groups.

Uniqueness

4-chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-chloro-2-ethyl-5-morpholin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-2-14-10(15)9(11)8(7-12-14)13-3-5-16-6-4-13/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROYPHPASRPYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C(C=N1)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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